Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

1-(pyrimidin-2-yl)ethan-1-amine structure
944906-24-5 structure
Nom du produit:1-(pyrimidin-2-yl)ethan-1-amine
Numéro CAS:944906-24-5
Le MF:C6H9N3
Mégawatts:123.155760526657
MDL:MFCD27922039
CID:1027709
PubChem ID:56592977

1-(pyrimidin-2-yl)ethan-1-amine Propriétés chimiques et physiques

Nom et identifiant

    • 1-(Pyrimidin-2-yl)ethanamine
    • 1-(Pyrimidin-2-yl)ethamine
    • 1-pyrimidin-2-ylethanamine
    • 1-PYRIMIDIN-2-YLETHYLAMINE
    • AM804589
    • SB45594
    • 944906-24-5
    • 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID
    • FT-0715628
    • EN300-1072131
    • CS-0054426
    • AB59468
    • SCHEMBL310530
    • 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE
    • MFCD10697373
    • J-503621
    • AKOS010037500
    • DTXSID70717779
    • α-Methyl-2-pyrimidinemethanamine (ACI)
    • 2-(1-Aminoethyl)pyrimidine
    • [1-(Pyrimidin-2-yl)ethyl]amine
    • (S)-1-(Pyrimidin-2-yl)ethan-1-amine
    • MFCD18632779
    • (R)-1-(2-Pyrimidinyl)ethanamine
    • (1R)-1-pyrimidin-2-ylethanamine
    • SY263077
    • SY382916
    • DB-023511
    • (S)-1-(2-Pyrimidinyl)ethanamine
    • 1-(pyrimidin-2-yl)ethan-1-amine
    • MDL: MFCD27922039
    • Piscine à noyau: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
    • La clé Inchi: GVPDKCZQAZOFJX-UHFFFAOYSA-N
    • Sourire: NC(C)C1N=CC=CN=1

Propriétés calculées

  • Qualité précise: 123.08000
  • Masse isotopique unique: 123.079647300g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 1
  • Complexité: 78.4
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 51.8Ų
  • Le xlogp3: -0.5

Propriétés expérimentales

  • Le PSA: 51.80000
  • Le LogP: 1.19660

1-(pyrimidin-2-yl)ethan-1-amine Informations de sécurité

1-(pyrimidin-2-yl)ethan-1-amine Données douanières

  • Code HS:2933599090
  • Données douanières:

    Code douanier chinois:

    2933599090

    Résumé:

    2933599090. Autres composés ayant un cycle Pyrimidine sur leur structure (y compris les composés ayant un cycle pipérazine sur leur structure). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: Néant. Droit de la nation la plus favorisée: 6,5%. Droit général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933599090. Autres composés dont la structure contient un cycle Pyrimidine (hydrogéné ou non) ou un cycle pipérazine. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

1-(pyrimidin-2-yl)ethan-1-amine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM165621-1g
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
1g
$916 2021-08-05
TRC
P997518-100mg
1-​(Pyrimidin-​2-​yl)​ethanamine
944906-24-5
100mg
$414.00 2023-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-500MG
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
500MG
¥ 1,722.00 2023-04-12
Enamine
EN300-1072131-10g
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
10g
$3034.0 2023-10-28
Ambeed
A758353-1g
1-(Pyrimidin-2-yl)ethanamine
944906-24-5 95+%
1g
$523.0 2024-04-16
A2B Chem LLC
AI01187-250mg
1-(Pyrimidin-2-yl)ethanamine
944906-24-5 95%+
250mg
$610.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1125066-250mg
1-(Pyrimidin-2-yl)ethan-1-amine
944906-24-5 97%
250mg
¥2058.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-1g
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
1g
¥2794.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-250mg
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
250mg
¥1130.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-100mg
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
100mg
¥842.0 2024-04-16

1-(pyrimidin-2-yl)ethan-1-amine Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Référence
Preparation of tetrazole substituted arylamides as P2X receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Référence
Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Référence
Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders
, United States, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  pH 13
Référence
Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Référence
Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Référence
Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists
, United States, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Référence
Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists
, United States, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Référence
Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  pH 13
Référence
Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain
, United States, , ,

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Référence
Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease
, United States, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt
Référence
Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists
, United States, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Référence
Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment
, World Intellectual Property Organization, , ,

1-(pyrimidin-2-yl)ethan-1-amine Raw materials

1-(pyrimidin-2-yl)ethan-1-amine Preparation Products

Articles recommandés

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine
sfd18336
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine
A21464
Pureté:99%
Quantité:1g
Prix ($):471.0